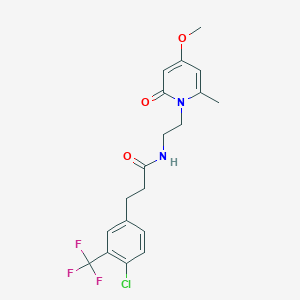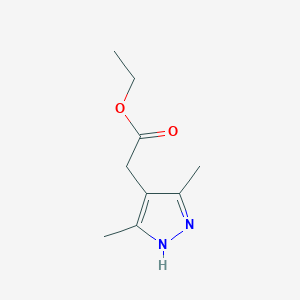
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 . It is derived from pyrazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with two methyl groups at the 3 and 5 positions, an ethyl acetate group at the 2 position . The molecular weight of this compound is 182.22 .Wissenschaftliche Forschungsanwendungen
Synthesis in Chemical Compounds
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is involved in the synthesis of various chemical compounds. It has been used in creating new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are established by elemental analysis and spectral data (Abdelhamid & Afifi, 2010). Additionally, it has been utilized in the synthesis of a new series of 3,5-dimethyl-1H-pyrazole derivatives, leading to compounds with potential antibacterial activity (Al-Smaisim, 2012).
Antibacterial and Antimicrobial Applications
Research indicates that compounds derived from this compound show significant antibacterial and antimicrobial properties. For instance, some synthesized derivatives have been evaluated as antibacterial agents against common pathogenic bacteria, showing promising results compared to standard drugs (Asif et al., 2021).
Applications in Catalysis
This compound is also relevant in catalysis. It is used in the synthesis of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which serve as catalysts for the transfer hydrogenation of ketones. These complexes have shown effectiveness in conversions of 58%-84% under certain conditions (Magubane et al., 2017).
Anticancer and Antioxidant Properties
Some novel pyrazole derivatives, synthesized from this compound, have shown higher anticancer activity compared to reference drugs and exhibit good antimicrobial activity, suggesting potential in cancer treatment and infection control (Hafez et al., 2016). Additionally, derivatives like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate have been evaluated for antioxidant susceptibilities, highlighting their potential in oxidative stress-related applications (Naveen et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6(2)10-11-7(8)3/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIOGABHUHXMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NN=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
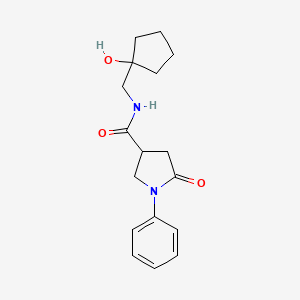
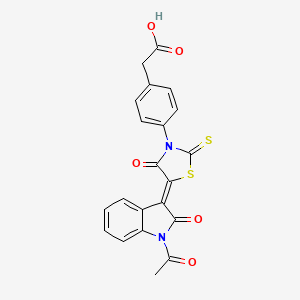
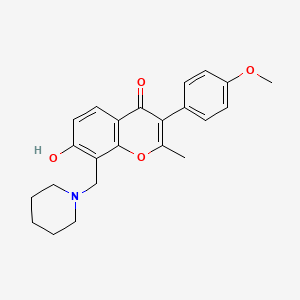
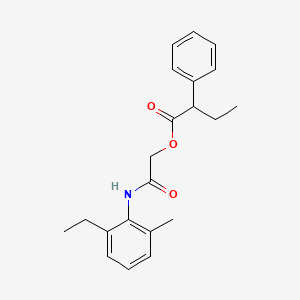
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
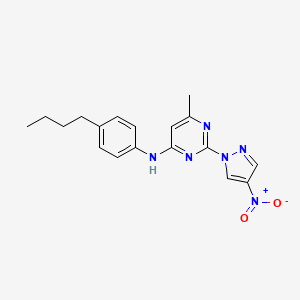
![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)
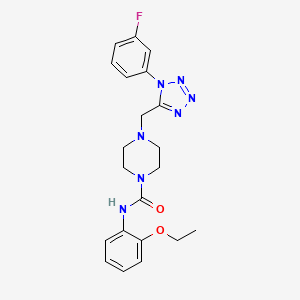

![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
